1-Butyl-2-(hydroxymethyl)piperidine-3,4,5-triol
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Overview
Description
Preparation Methods
The synthesis of 1-Butyl-2-(hydroxymethyl)piperidine-3,4,5-triol involves several steps. One common method starts with the precursor compound 1-deoxynojirimycin. The synthetic route typically involves the butylation of 1-deoxynojirimycin followed by hydroxymethylation to introduce the hydroxymethyl group at the 2-position. The reaction conditions often require the use of strong bases and specific solvents to achieve the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
1-Butyl-2-(hydroxymethyl)piperidine-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the hydroxymethyl group, converting it into a carboxyl group.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the hydroxyl groups to their corresponding alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary alcohols .
Scientific Research Applications
1-Butyl-2-(hydroxymethyl)piperidine-3,4,5-triol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its effects on various biological pathways, including its role as an inhibitor of glycosphingolipid synthesis.
Medicine: It is used in the treatment of lysosomal storage disorders, where it helps reduce the accumulation of harmful substances in cells.
Mechanism of Action
The primary mechanism of action of 1-Butyl-2-(hydroxymethyl)piperidine-3,4,5-triol involves the inhibition of the enzyme glucosylceramide synthase. This enzyme is crucial for the synthesis of glycosphingolipids, which are essential components of cell membranes. By inhibiting this enzyme, the compound reduces the production of glycosphingolipids, thereby preventing their accumulation in lysosomes. This mechanism is particularly beneficial in the treatment of Gaucher disease and Niemann-Pick disease type C .
Comparison with Similar Compounds
1-Butyl-2-(hydroxymethyl)piperidine-3,4,5-triol can be compared with other similar compounds, such as:
The uniqueness of this compound lies in its specific inhibition of glucosylceramide synthase and its therapeutic applications in lysosomal storage disorders .
Properties
IUPAC Name |
1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO4/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12/h7-10,12-15H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRORFVVSGFNRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(C(C(C1CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20860946 |
Source
|
Record name | 1-Butyl-2-(hydroxymethyl)piperidine-3,4,5-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20860946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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